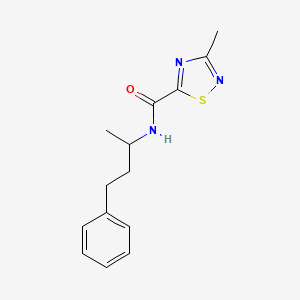

3-methyl-N-(4-phenylbutan-2-yl)-1,2,4-thiadiazole-5-carboxamide

Description

3-methyl-N-(4-phenylbutan-2-yl)-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with a 4-phenylbutan-2-yl substituent, introducing a branched alkyl chain terminated with an aromatic phenyl group.

The synthesis of such compounds typically involves constructing the thiadiazole ring, followed by functionalization. For example, analogous thiazole carboxamides are synthesized via coupling reactions between carboxylic acid intermediates and amines using reagents like EDCl/HOBt . While direct evidence for the target compound’s synthesis is unavailable, similar methodologies likely apply, with the 4-phenylbutan-2-ylamine serving as the nucleophile in the amidation step.

Properties

IUPAC Name |

3-methyl-N-(4-phenylbutan-2-yl)-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-10(8-9-12-6-4-3-5-7-12)15-13(18)14-16-11(2)17-19-14/h3-7,10H,8-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVFRLJXFAJEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NC(C)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-phenylbutan-2-yl)-1,2,4-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 4-phenylbutan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-phenylbutan-2-yl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

3-methyl-N-(4-phenylbutan-2-yl)-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-phenylbutan-2-yl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound’s structural analogs can be categorized into two groups: thiadiazole carboxamides and thiazole carboxamides . Key comparisons are summarized below:

*Estimated based on structural analogy to BK67682.

Key Differences

Heterocycle Core :

- The 1,2,4-thiadiazole core (Target, BK67682) contains two nitrogen atoms and one sulfur, conferring distinct electronic properties compared to the thiazole core (one nitrogen, one sulfur) in compounds. Thiadiazoles generally exhibit higher electronegativity and metabolic stability .

Substituent Effects: The 4-phenylbutan-2-yl group in the target compound introduces steric bulk and aromaticity, likely increasing lipophilicity (logP) compared to BK67682’s 4-(pyrrolidin-1-yl)butyl group, which may enhance solubility via polar interactions .

Synthetic Accessibility :

- Thiadiazole synthesis often requires harsher conditions (e.g., sulfurizing agents) compared to thiazoles, which form readily from nitriles and thioacetates .

Pharmacological Implications

- Thiadiazoles: Known for kinase inhibition and antimicrobial activity.

- Thiazoles: Frequently explored as anti-inflammatory and antiviral agents . The phenyl group in the target compound may improve blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.

Biological Activity

3-methyl-N-(4-phenylbutan-2-yl)-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. The structure of this compound includes a thiadiazole ring, which is often associated with various pharmacological properties. This article focuses on its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

- Molecular Formula : C₁₄H₁₇N₃OS

- Molecular Weight : 275.37 g/mol

- CAS Number : 1448078-56-5

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃OS |

| Molecular Weight | 275.37 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound may inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Thiadiazole derivatives are increasingly recognized for their anticancer potential. A review highlighted that compounds with similar structures have shown efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The specific anticancer activity of this compound has not been extensively documented; however, related compounds have demonstrated promising results.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivative A | MCF-7 | 0.28 | |

| 1,3,4-Thiadiazole derivative B | A549 | 0.52 | |

| 3-methyl-N-(4-phenylbutan-2-yl)... | Unknown | TBD | Current Study |

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazoles are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests that this compound may possess similar activity.

Case Studies

- Study on Anticancer Activity : A study focusing on the structure–activity relationship (SAR) of thiadiazole derivatives found that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity against various cell lines. The incorporation of a phenyl group at certain positions was linked to increased potency against MCF-7 cells.

- Antimicrobial Testing : Another case study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chain significantly influenced the antimicrobial effectiveness.

The biological activity of thiadiazoles like this compound is often attributed to:

- Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors in metabolic pathways.

- Interaction with DNA/RNA : Some derivatives can intercalate into DNA or RNA structures, disrupting replication and transcription processes.

Q & A

Q. What are the established synthetic routes for 3-methyl-N-(4-phenylbutan-2-yl)-1,2,4-thiadiazole-5-carboxamide, and what reaction conditions optimize yield?

The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the thiadiazole core through cyclization of thiosemicarbazides or via condensation of carboxamide precursors with sulfur-containing reagents.

- Step 2 : Functionalization of the carboxamide group by reacting with 4-phenylbutan-2-amine under anhydrous conditions (e.g., DMF, 60–80°C) .

- Yield Optimization : Ultrasound-assisted methods can enhance reaction rates and purity (e.g., 20–30% yield improvement compared to traditional heating) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR Spectroscopy : and NMR confirm substituent placement and stereochemistry, with characteristic shifts for the thiadiazole ring (e.g., δ 165–170 ppm for C=O) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. High-resolution data (>1.0 Å) are recommended for accurate electron density mapping .

Q. What in vitro models are suitable for initial pharmacological screening?

- Kinase Inhibition Assays : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression .

Advanced Research Questions

Q. How can computational methods predict binding modes and stability of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with backbone residues (e.g., Asp831 in EGFR) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess complex stability over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Multi-Method Validation : Cross-check NMR-derived torsion angles with XRD data. Discrepancies may arise from solution vs. solid-state conformers.

- DFT Calculations : Gaussian09 optimizes geometries to compare experimental and theoretical NMR shifts (<2 ppm deviation acceptable) .

Q. How do modifications to the 4-phenylbutan-2-yl group impact bioactivity?

- Structure-Activity Relationship (SAR) : Replace the phenyl group with fluorinated or heteroaromatic analogs. Test changes in logP (via HPLC) and cellular permeability (Caco-2 assays).

- Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes) quantify metabolic resistance .

Q. What experimental designs mitigate toxicity risks in early-stage development?

- In Silico Tox Prediction : Use SwissADME or ProTox-II to flag hepatotoxicity or hERG channel inhibition.

- In Vitro Cardiotoxicity Models : Patch-clamp assays on HEK293 cells expressing hERG channels .

Data Analysis and Mechanistic Studies

Q. How can researchers validate hypothesized mechanisms of action (e.g., kinase inhibition)?

- Kinase Profiling Panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) identifies off-target effects.

- Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to confirm binding specificity .

Q. What statistical approaches handle variability in biological replicate data?

- ANOVA with Tukey’s Post Hoc : Compare dose-response curves across replicates.

- Grubbs’ Test : Identify and exclude outliers in IC determinations .

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.